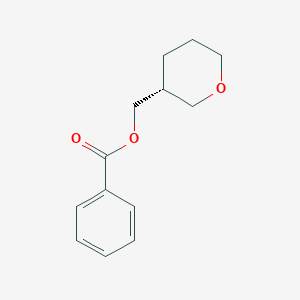

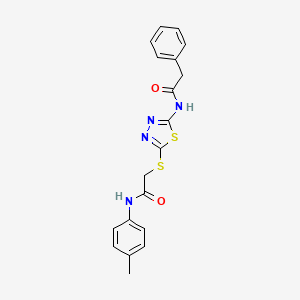

4-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

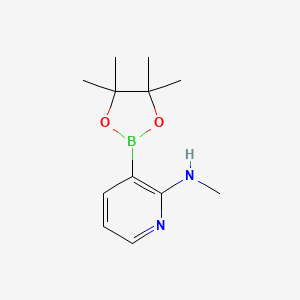

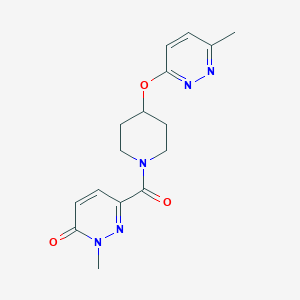

The compound "4-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide" is a benzenesulfonamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzenesulfonamides have been extensively studied for their potential anticancer properties, as well as their ability to inhibit various enzymes .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable amines with sulfonyl chlorides or through the modification of existing sulfonamide compounds. For instance, a series of 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives were synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, other research has focused on synthesizing novel sulfonamide derivatives by reacting different amines with substituted benzaldehydes or cyanamide potassium salts .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of various substituents on the benzene ring and the type of heterocyclic ring attached to the sulfonamide group can significantly influence the compound's properties. For example, the introduction of a naphthyl moiety has been found to contribute significantly to the anticancer activity of certain derivatives . The molecular structure is often confirmed using techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, which are essential for their biological activity and metabolic stability. For instance, compounds with a carbamoyl substituent at position 5 can be dehydrated to form corresponding nitriles . The presence of certain substituents, such as the 4-CF3-C6H4 moiety, has been shown to increase the metabolic stability of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. For example, the introduction of electron-withdrawing groups like trifluoromethyl groups can affect the acidity of the sulfonamide moiety and thus its ability to interact with biological targets .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A variety of derivatives of the mentioned compound have been synthesized and evaluated for their potential as anticancer agents. These derivatives have shown remarkable activity against human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines. The activity is measured in terms of inhibition concentration (IC50) values, indicating the effectiveness of these compounds in inhibiting cancer cell growth. Notably, some compounds exhibited low micromolar GI50 levels, suggesting potent anticancer properties (Sławiński et al., 2012), (Żołnowska et al., 2016).

Anti-HIV Activity

Research on the anti-HIV activity of these compounds has also yielded promising results. Certain derivatives have been tested and shown to inhibit HIV replication, indicating potential use in anti-HIV therapies. These findings suggest that the structural framework of the compound could be beneficial for developing new treatments for HIV (Pomarnacka & Kozlarska-Kedra, 2003).

Enzyme Inhibition

In addition to anticancer and anti-HIV activities, some derivatives have demonstrated potent inhibitory effects on various enzymes, such as carbonic anhydrases. These enzymes are involved in numerous physiological processes, and their inhibition can lead to therapeutic effects for conditions like glaucoma. Studies have shown that certain derivatives are effective inhibitors of human carbonic anhydrase isoforms, which could have implications for developing treatments for diseases where these enzymes play a critical role (Nocentini et al., 2016).

Eigenschaften

IUPAC Name |

4-chloro-N-[1-phenyl-2-(triazol-2-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF3N4O2S/c18-15-7-6-13(10-14(15)17(19,20)21)28(26,27)24-16(11-25-22-8-9-23-25)12-4-2-1-3-5-12/h1-10,16,24H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUXDBFYYWADSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2546402.png)

![2-[[2-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2546405.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2546415.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2546421.png)

![5-methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2546423.png)